molecular formula C11H9NO2 B3055093 1-Methyl-2-nitronaphthalene CAS No. 63017-87-8

1-Methyl-2-nitronaphthalene

Cat. No.: B3055093
CAS No.: 63017-87-8
M. Wt: 187.19 g/mol
InChI Key: PZVVTJCDVSSMPC-UHFFFAOYSA-N
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Description

1-Methyl-2-nitronaphthalene is an organic compound with the molecular formula C₁₁H₉NO₂. It is a derivative of naphthalene, where a methyl group is attached to the first carbon and a nitro group is attached to the second carbon of the naphthalene ring. This compound is known for its yellow solid appearance and is used in various chemical research and industrial applications .

Preparation Methods

Chemical Reactions Analysis

1-Methyl-2-nitronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted products.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and halogens for substitution reactions. Major products formed from these reactions include dinitronaphthalene and aminonaphthalene derivatives .

Scientific Research Applications

1-Methyl-2-nitronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-nitronaphthalene involves its interaction with molecular targets through its nitro group. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, causing various effects. The pathways involved include intersystem crossing and radical formation, which play a crucial role in its photochemical behavior .

Comparison with Similar Compounds

1-Methyl-2-nitronaphthalene can be compared with other nitronaphthalene derivatives such as:

  • 2-Nitronaphthalene
  • 1-Nitronaphthalene
  • 2-Methyl-1-nitronaphthalene

These compounds share similar structural features but differ in their photochemical properties and reactivity. For instance, 2-nitronaphthalene has a higher triplet quantum yield compared to this compound, making it more efficient in certain photochemical applications .

Properties

IUPAC Name

1-methyl-2-nitronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13)14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVVTJCDVSSMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212240
Record name Naphthalene, 1-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63017-87-8
Record name 1-Methyl-2-nitronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63017-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-nitronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063017878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC153683
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153683
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalene, 1-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-2-NITRONAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG6TB7V6S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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